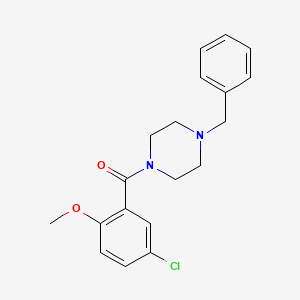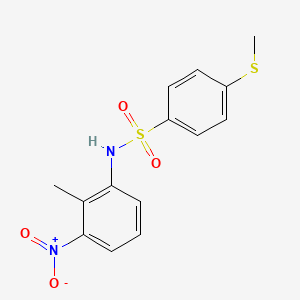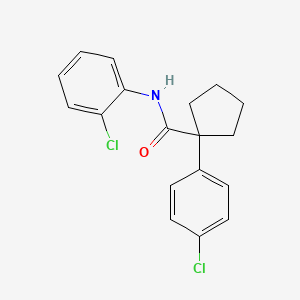
ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Mécanisme D'action
The mechanism of action of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. In addition, this compound has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed through various analytical techniques. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which can hinder its further development as a therapeutic agent.
Orientations Futures
For research on ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the use of this compound in combination with other therapeutic agents may enhance its biological activity and efficacy.
Méthodes De Synthèse
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate can be synthesized through various methods, including the reaction of 1-piperazinecarboxylic acid with methylsulfonyl chloride and ethyl chloroformate. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has shown potential therapeutic applications in various scientific research studies. It has been reported to have anticancer, antifungal, and antibacterial properties. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
ethyl 4-methylsulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-3-14-8(11)9-4-6-10(7-5-9)15(2,12)13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFYHFWELYRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)